![molecular formula C11H14N2 B1373135 [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine CAS No. 1333837-59-4](/img/structure/B1373135.png)
[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine
Übersicht
Beschreibung
“[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 1333837-59-4 . It has a molecular weight of 174.25 . It appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-6H,7-9,12H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine” is a powder . It has a molecular weight of 174.25 . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis of Organotin(IV) Complexes
Organotin(IV) complexes have been synthesized using derivatives of 4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl compounds. These complexes are characterized by their unique elemental composition and spectral properties. The geometry around the tin atom in these complexes has been deduced from both solid and solution studies . These complexes have potential applications in materials science and could be used in the development of new types of polymers or as catalysts in organic reactions.
Biological Activity and Toxicity Studies
The synthesized organotin(IV) complexes have been tested against different bacteria and fungi to determine their toxicity. LD50 data, which indicates the lethal dose required to kill half the members of a tested population, has been calculated using methods like the Brine Shrimp assay . This research is crucial for understanding the safety profile of these compounds for potential therapeutic use.
Antimicrobial Properties
Compounds derived from 4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine have shown promise in antimicrobial applications. The increasing problem of antibiotic resistance makes the synthesis of new molecules with potential antimicrobial activity a significant field of research . These compounds could lead to the development of new antibiotics or antiseptic agents.
Inhibition of Enzymes
Derivatives of this compound have been found to exhibit selective inhibitory activity against various proteins, such as the membrane enzyme cyclooxygenase involved in prostaglandin biosynthesis, and kinase enzymes critical for intracellular signaling . This opens up possibilities for the development of new anti-inflammatory and anticancer drugs.
Antitumor and Anticancer Applications
Certain derivatives have shown evidence of anticandidiasis and antituberculosis properties. Additionally, carborane-containing porphyrins derived from these compounds have been used in the therapy of brain tumors and liver and skin cancer . The biogenic imide group in these compounds ensures high biological activity, making them suitable for antitumor applications.
Pharmaceutical Applications
The structure of 4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine allows for facile polymerization and copolymerization with various unsaturated compounds, leading to the synthesis of succinimides with high antitumor, antiarrhythmic, antihistamine, anticholesteremic, and hypnotic and sedative activities . This versatility makes it a valuable resource for pharmaceutical research and drug development.
Safety and Hazards
Wirkmechanismus
Target of Action
: Kolyamshin, O. A., Mitrasov, Y. N., Avruyskaya, A. A., Danilov, V. A., & Pyl’chikova, Y. Y. (2023). Synthesis and Properties of 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide. Russian Journal of General Chemistry, 93(Suppl 1), S472–S477. Read more
Eigenschaften
IUPAC Name |
[4-(2,5-dihydropyrrol-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-6H,7-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYVTVIMZAZBGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1373053.png)
![2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}aniline](/img/structure/B1373054.png)
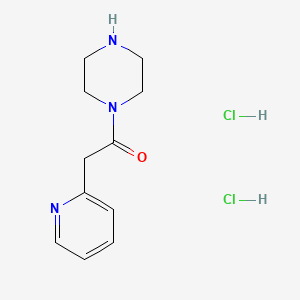
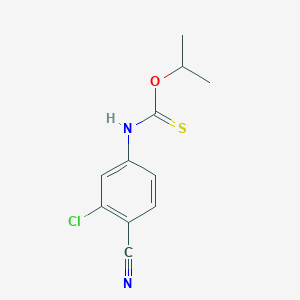

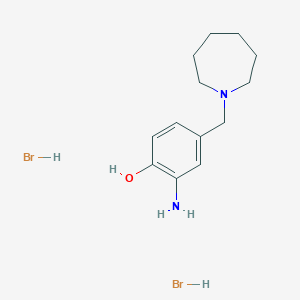
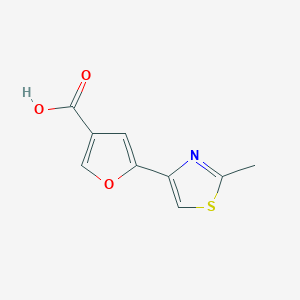
![1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B1373067.png)
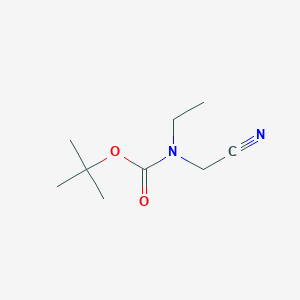
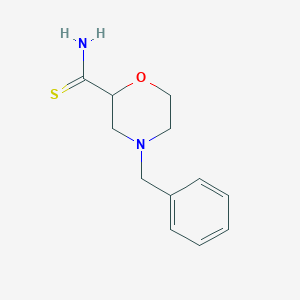
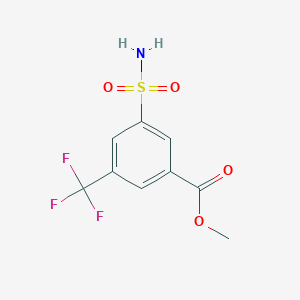
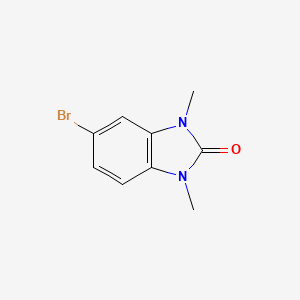
![[3-(Aminomethyl)phenyl]methanesulfonamide](/img/structure/B1373074.png)
![3-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373075.png)